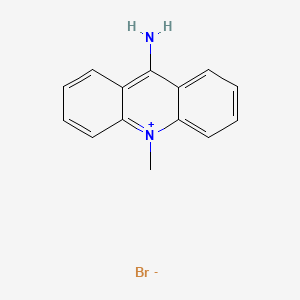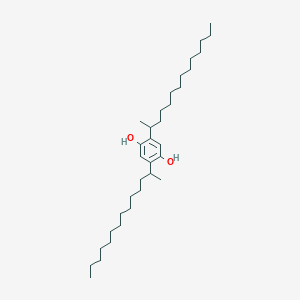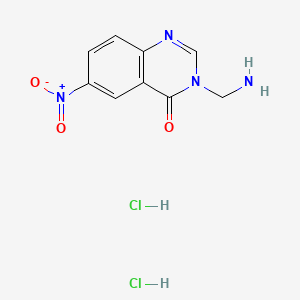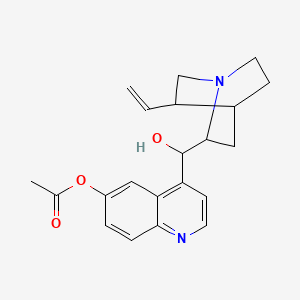
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of furanone and is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Preparation Methods
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the catalytic conversion of glucose with acetylacetone to produce furan-centered chemicals . This method includes a cascade-type reaction mechanism where glucose undergoes retro-aldol condensation to form glycolaldehyde, which is then captured by acetylacetone to yield the desired compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amines under controlled conditions to produce various furanone derivatives .
Chemical Reactions Analysis
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of fine chemicals . In biology and medicine, it is involved in the study of the Maillard reaction and its effects on protein structure and function . It also finds applications in the food industry as a flavor compound produced during the browning of food . Additionally, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its role as a reactive intermediate in the Maillard reaction. It interacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) that can affect protein structure and function . These interactions are crucial in understanding the aging process and complications in diabetic patients .
Comparison with Similar Compounds
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be compared to other similar compounds such as 5-hydroxymethyl-3(2H)-furanone and 5-hydroxy-2H-pyran-3(6H)-one . These compounds share similar structural features and are also involved in the Maillard reaction. this compound is unique due to its specific reactivity and the types of products it forms during chemical reactions .
Properties
CAS No. |
6936-66-9 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI Key |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


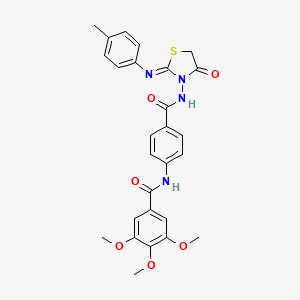
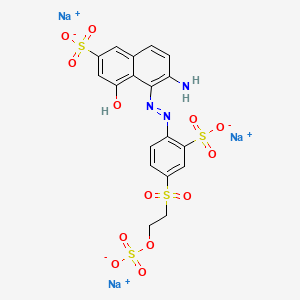
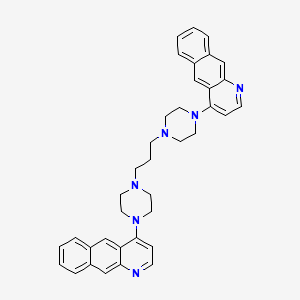
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

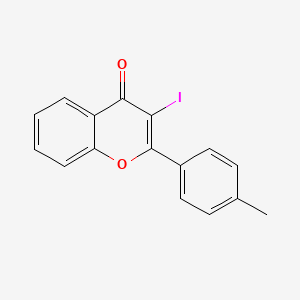
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
